molecular formula C8H10ClNO2 B14863453 2-Chloro-3-(ethoxymethoxy)pyridine

2-Chloro-3-(ethoxymethoxy)pyridine

Cat. No.: B14863453
M. Wt: 187.62 g/mol
InChI Key: QKRYASYTFHXQDG-UHFFFAOYSA-N
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Description

2-Chloro-3-(ethoxymethoxy)pyridine is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(ethoxymethoxy)pyridine typically involves the chlorination of 3-(ethoxymethoxy)pyridine. One common method is the reaction of 3-(ethoxymethoxy)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-(ethoxymethoxy)pyridine+SOCl2This compound+SO2+HCl\text{3-(ethoxymethoxy)pyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(ethoxymethoxy)pyridine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(ethoxymethoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The ethoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2-chloro-3-(hydroxymethoxy)pyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-amino-3-(ethoxymethoxy)pyridine, 2-thio-3-(ethoxymethoxy)pyridine, and 2-alkoxy-3-(ethoxymethoxy)pyridine.

    Oxidation: Products include 2-chloro-3-(formyloxymethoxy)pyridine and 2-chloro-3-(carboxymethoxy)pyridine.

    Reduction: The major product is 2-chloro-3-(hydroxymethoxy)pyridine.

Scientific Research Applications

2-Chloro-3-(ethoxymethoxy)pyridine has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(ethoxymethoxy)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chlorine atom and the ethoxymethoxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methoxypyridine
  • 2-Chloro-3-(methoxymethoxy)pyridine
  • 2-Chloro-3-(ethoxymethoxy)quinoline

Uniqueness

2-Chloro-3-(ethoxymethoxy)pyridine is unique due to the presence of both a chlorine atom and an ethoxymethoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-chloro-3-(ethoxymethoxy)pyridine

InChI

InChI=1S/C8H10ClNO2/c1-2-11-6-12-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3

InChI Key

QKRYASYTFHXQDG-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=C(N=CC=C1)Cl

Origin of Product

United States

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